molecular formula C15H19ClO2 B13550030 Tert-butyl3-chloro-3-phenylcyclobutane-1-carboxylate

Tert-butyl3-chloro-3-phenylcyclobutane-1-carboxylate

Cat. No.: B13550030
M. Wt: 266.76 g/mol
InChI Key: BLPCLAMATMYBJJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates It features a tert-butyl ester group, a phenyl group, and a chlorine atom attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of tert-butyl cyclobutanecarboxylate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom on the cyclobutane ring.

Industrial Production Methods

Industrial production of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate (KMnO₄) to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of tert-butyl 3-azido-3-phenylcyclobutane-1-carboxylate or tert-butyl 3-thiocyanato-3-phenylcyclobutane-1-carboxylate.

    Reduction: Formation of tert-butyl 3-phenylcyclobutan-1-ol.

    Oxidation: Formation of tert-butyl 3-phenylcyclobutane-1,1-dicarboxylate.

Scientific Research Applications

Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development. Its structural features make it a candidate for studying interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include covalent binding to active sites or the formation of reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-chloro-1-piperidine carboxylate: Similar in structure but contains a piperidine ring instead of a cyclobutane ring.

    Tert-butyl 3-phenylcyclobutane-1-carboxylate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Tert-butyl 3-bromo-3-phenylcyclobutane-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness

Tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate is unique due to the presence of both a phenyl group and a chlorine atom on the cyclobutane ring. This combination imparts distinct reactivity and potential for diverse chemical transformations. The tert-butyl ester group also provides stability and facilitates its use as a protecting group in organic synthesis.

Properties

Molecular Formula

C15H19ClO2

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 3-chloro-3-phenylcyclobutane-1-carboxylate

InChI

InChI=1S/C15H19ClO2/c1-14(2,3)18-13(17)11-9-15(16,10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

BLPCLAMATMYBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

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